O-Desmethylmetoprolol-d5

Description

BenchChem offers high-quality O-Desmethylmetoprolol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethylmetoprolol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

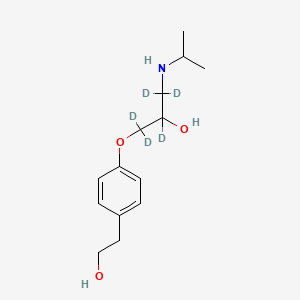

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UXCJJYBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of O-Desmethylmetoprolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-Desmethylmetoprolol-d5, a deuterated metabolite of the widely used beta-blocker, metoprolol. Understanding these properties is crucial for its application in various research and development contexts, including its use as an internal standard in pharmacokinetic studies.

Core Physicochemical Data

O-Desmethylmetoprolol-d5 is the deuterated analog of O-Desmethylmetoprolol, a primary metabolite of metoprolol. The introduction of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.

| Property | Value | Source |

| Chemical Name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5 | N/A |

| Synonyms | (±)-O-Demethylmetoprolol-d5; H 105/22-d5; SL 80-0088-d5 | N/A |

| CAS Number | 1189981-81-4 | N/A |

| Molecular Formula | C₁₄H₁₈D₅NO₃ | N/A |

| Molecular Weight | 258.37 g/mol | N/A |

| Appearance | White to Off-White Solid | N/A |

| Melting Point | 75-78°C | N/A |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | N/A |

| Predicted logP (for non-deuterated form) | 1.3 | [1][2] |

| Predicted pKa | Due to the presence of a secondary amine, O-Desmethylmetoprolol is expected to be a weak base. The predicted basic pKa is estimated to be in the range of 9.0-10.0. | N/A |

| Predicted Aqueous Solubility | Predicted to have moderate aqueous solubility, influenced by its pKa and logP. | N/A |

Metabolic Pathway of Metoprolol to O-Desmethylmetoprolol

The primary metabolic pathway for the formation of O-Desmethylmetoprolol from its parent drug, metoprolol, is through O-demethylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.

Caption: Metabolic conversion of Metoprolol to O-Desmethylmetoprolol.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The pKa of O-Desmethylmetoprolol-d5, a weak base due to its secondary amine group, can be accurately determined using potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of O-Desmethylmetoprolol-d5 is dissolved in a suitable co-solvent (e.g., methanol (B129727) or DMSO) due to its limited aqueous solubility and then diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.

-

Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C or 37°C). A calibrated pH electrode is immersed in the solution. The titration is performed by adding standardized hydrochloric acid (HCl) solution in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation. For a base, the pKb is determined, and the pKa is calculated using the equation pKa + pKb = 14 (at 25°C).

Caption: Experimental workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate (B84403) buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous shaking, followed by separation.

-

Partitioning: A known amount of O-Desmethylmetoprolol-d5 is dissolved in the pre-saturated aqueous phase. An equal volume of the pre-saturated n-octanol is then added.

-

Equilibration: The mixture is gently shaken or agitated for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the analyte between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Quantification: The concentration of O-Desmethylmetoprolol-d5 in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of solid O-Desmethylmetoprolol-d5 is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to cover the physiological range and the predicted pKa.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove the undissolved solid.

-

Quantification: The concentration of the dissolved O-Desmethylmetoprolol-d5 in the filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The solubility is reported as the concentration of the saturated solution at each pH. A pH-solubility profile can then be constructed. Given its basic nature, the solubility of O-Desmethylmetoprolol-d5 is expected to be higher at lower pH values where it is protonated and more polar.

This guide provides a foundational understanding of the physicochemical properties of O-Desmethylmetoprolol-d5. For specific applications, it is recommended to perform experimental determinations to obtain precise values under the conditions of interest.

References

An In-depth Technical Guide to O-Desmethylmetoprolol-d5

Introduction: O-Desmethylmetoprolol-d5 is the deuterium-labeled form of O-Desmethylmetoprolol, a primary metabolite of the widely prescribed β₁-adrenergic receptor antagonist, metoprolol (B1676517).[1][2] The parent compound, metoprolol, is used in the treatment of various cardiovascular conditions, including hypertension and angina. The metabolic conversion to O-Desmethylmetoprolol is mediated predominantly by the cytochrome P450 enzyme CYP2D6.[1] Due to its stable isotope label, O-Desmethylmetoprolol-d5 serves as an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS) to investigate the pharmacokinetics of metoprolol and its metabolites.[3][4] This guide provides a detailed overview of its chemical properties, metabolic pathway, and analytical methodologies relevant to researchers and drug development professionals.

Chemical Structure and Properties

O-Desmethylmetoprolol-d5 is structurally identical to its unlabeled counterpart, with the exception of five deuterium (B1214612) atoms incorporated into the molecule, which results in a higher molecular weight. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of O-Desmethylmetoprolol-d5

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₈D₅NO₃ | [5][6][7] |

| Molecular Weight | 258.37 g/mol | [5][6][7] |

| CAS Number | 1189981-81-4 | [5][6][7] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 75-78°C | [6] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [6] |

| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5, (±)-O-Demethylmetoprolol-d5, H 105/22-d5 | [5][7][8] |

Metabolic Pathway of Metoprolol

The biotransformation of metoprolol in the liver is a critical aspect of its pharmacology. O-demethylation is one of the key metabolic routes, catalyzed by the polymorphic enzyme CYP2D6. This pathway leads to the formation of O-Desmethylmetoprolol, an active metabolite. The efficiency of this conversion can vary significantly among individuals depending on their CYP2D6 genotype, impacting the drug's pharmacokinetic profile.[1][3]

Experimental Protocols: Bioanalysis of Metoprolol and its Metabolites

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in biological matrices like human plasma.[3][4] O-Desmethylmetoprolol-d5 is an ideal internal standard for such assays.

Protocol: LC-MS/MS Quantification in Human Plasma[3]

1. Sample Preparation:

-

To a 50 µL aliquot of human plasma, add the internal standard (e.g., O-Desmethylmetoprolol-d5).

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

2. Chromatographic Separation:

-

Column: Luna CN column.

-

Mobile Phase: Isocratic mixture of distilled water and methanol (B129727) containing 0.1% formic acid (60:40, v/v).

-

Flow Rate: 0.3 mL/min.

-

Total Run Time: 3.0 minutes per sample.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Selected-Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Quantitative Data and Method Validation

The performance of the described LC-MS/MS method is validated to ensure its reliability for pharmacokinetic studies. The following table summarizes key validation parameters for the simultaneous analysis of metoprolol and its metabolites in human and rat plasma.

Table 2: Summary of LC-MS/MS Method Validation Parameters

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Source(s) |

| Metoprolol (Human) | 2 - 1000 | 2 | ≤ 13.2 | 89.1 - 110 | [3] |

| α-Hydroxymetoprolol (Human) | 2 - 500 | 2 | ≤ 13.2 | 89.1 - 110 | [3] |

| O-Desmethylmetoprolol (Human) | 2 - 500 | 2 | ≤ 13.2 | 89.1 - 110 | [3] |

| Metoprolol (Rat) | 3.42 - 7000 | 3.42 | - | - | [4] |

| α-Hydroxymetoprolol (Rat) | 2.05 - 4200 | 2.05 | - | - | [4] |

| O-Desmethylmetoprolol (Rat) | 1.95 - 4000 | 1.95 | - | - | [4] |

LLOQ: Lower Limit of Quantification

Applications in Research and Development

The use of O-Desmethylmetoprolol-d5 as an internal standard in validated bioanalytical methods is essential for several research applications:

-

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profiles of metoprolol.[3][4]

-

Pharmacogenomics: Investigating the influence of CYP2D6 genetic polymorphisms on metoprolol metabolism and patient response.[3]

-

Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or induce CYP2D6, thereby altering metoprolol's metabolism and efficacy.[4]

By providing a reliable means for precise quantification, O-Desmethylmetoprolol-d5 is an invaluable tool for researchers in clinical pharmacology and drug development, contributing to a deeper understanding of metoprolol's therapeutic action and safety profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a LC-MS/MS method for simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma: application to the herb-drug interaction study of metoprolol and breviscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. biomall.in [biomall.in]

- 7. clinivex.com [clinivex.com]

- 8. O-Desmethyl Metoprolol-d5 | LGC Standards [lgcstandards.com]

Mass Spectral Characteristics of O-Desmethylmetoprolol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characteristics of O-Desmethylmetoprolol-d5, a deuterated internal standard crucial for the accurate quantification of the metoprolol (B1676517) metabolite, O-Desmethylmetoprolol. This document outlines its fragmentation patterns, mass-to-charge ratios, and relevant experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

O-Desmethylmetoprolol is a primary metabolite of metoprolol, a widely prescribed beta-blocker. The use of a stable isotope-labeled internal standard, such as O-Desmethylmetoprolol-d5, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. This guide focuses on the mass spectral behavior of this deuterated analog. The deuterium (B1214612) labels are located on the benzene (B151609) ring, a position that is typically stable and less likely to interfere with the characteristic fragmentation of the molecule.

Mass Spectral Data

The mass spectral data for O-Desmethylmetoprolol-d5 is critical for developing selective and sensitive LC-MS/MS methods. The key quantitative data is summarized in the tables below.

Molecular and Mass Information

| Compound | Chemical Formula | Molecular Weight (Da) | Exact Mass (Da) |

| O-Desmethylmetoprolol | C₁₄H₂₃NO₃ | 253.34 | 253.1678 |

| O-Desmethylmetoprolol-d5 | C₁₄H₁₈D₅NO₃ | 258.37 | 258.2005 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Data

Mass spectrometric analysis is typically performed in positive electrospray ionization (ESI+) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2) to produce characteristic product ions, which are then monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).

Based on the known fragmentation of O-Desmethylmetoprolol and related compounds, the following MRM transitions are utilized for quantification. The primary fragmentation occurs at the isopropylamino propanol (B110389) side chain, which is unaffected by the deuterium labeling on the phenyl ring.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |

| O-Desmethylmetoprolol | 254.1 | 116.1 | The product ion corresponds to the isopropylamine (B41738) fragment.[1] |

| O-Desmethylmetoprolol-d5 | ~259.2 | 116.1 | Precursor ion reflects the addition of 5 Daltons from deuterium. The product ion is expected to be identical to the non-deuterated form as the fragmentation occurs on the unlabeled portion of the molecule. |

Experimental Protocols

The following section details a typical experimental workflow for the analysis of O-Desmethylmetoprolol-d5 using LC-MS/MS.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of metoprolol and its metabolites from biological matrices such as plasma.

-

To 100 µL of plasma sample, add an appropriate amount of internal standard solution (O-Desmethylmetoprolol-d5 in a suitable solvent).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | As specified in Table 2.2 |

Visualizations

Metoprolol Metabolic Pathway

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The two main metabolic pathways are O-demethylation and α-hydroxylation.[2][3] O-demethylation leads to the formation of O-Desmethylmetoprolol.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of O-Desmethylmetoprolol using a deuterated internal standard is depicted below.

Logical Relationship of Mass Spectral Analysis

The logic behind using a deuterated internal standard in MRM analysis is based on the chemical similarity and mass difference between the analyte and the standard.

References

- 1. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection | MDPI [mdpi.com]

- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Metabolic Pathway of Metoprolol to O-desmethylmetoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed beta-1 adrenergic receptor antagonist, undergoes extensive hepatic metabolism, significantly influencing its pharmacokinetic profile and therapeutic efficacy. A primary metabolic route is the O-demethylation to its metabolite, O-desmethylmetoprolol. This transformation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6, rendering this pathway a focal point for studies in pharmacogenetics and drug-drug interactions. This technical guide provides an in-depth exploration of the metoprolol to O-desmethylmetoprolol metabolic pathway, including the enzymes involved, quantitative kinetic data, and detailed experimental protocols for its investigation.

Introduction

Metoprolol is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its clinical response is marked by significant inter-individual variability, largely attributable to genetic polymorphisms in drug-metabolizing enzymes. The O-demethylation of metoprolol is a critical step in its metabolic clearance, and understanding this pathway is paramount for optimizing therapeutic strategies and ensuring patient safety.

The O-demethylation Pathway of Metoprolol

The metabolic conversion of metoprolol to O-desmethylmetoprolol is a phase I oxidative reaction. Subsequently, O-desmethylmetoprolol is further oxidized to metoprolol acid, an inactive carboxylic acid metabolite, which is the main metabolite found in human urine.[1]

Primary and Contributing Enzymes

The O-demethylation of metoprolol is primarily mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[2][3] This enzyme exhibits significant genetic polymorphism, leading to distinct patient phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which directly impacts metoprolol plasma concentrations and clinical outcomes.[2]

While CYP2D6 is the principal catalyst, other CYP isoforms contribute to a lesser extent to metoprolol's O-demethylation. Inhibition studies utilizing human liver microsomes have demonstrated that CYP3A4, CYP2B6, and CYP2C9 collectively contribute to this metabolic pathway.[4]

Quantitative Data on Metoprolol O-demethylation

The following tables summarize key quantitative data related to the metabolism of metoprolol to O-desmethylmetoprolol.

Table 1: Contribution of CYP Isoforms to Metoprolol O-demethylation

| CYP Isoform | Contribution to O-demethylation | Reference |

| CYP2D6 | Major contributor | [2][3] |

| CYP3A4, CYP2B6, CYP2C9 (collectively) | Approximately 19% | [4] |

Table 2: Kinetic Parameters for Metoprolol O-demethylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 94 - 95 | [5] |

| Vmax (pmol/mg/min) | 131 - 145 | [5] |

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of metoprolol O-demethylation.

In Vitro Metabolism of Metoprolol using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of metoprolol O-demethylation.

Materials:

-

Metoprolol

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of metoprolol in a suitable solvent (e.g., methanol (B129727) or DMSO) and perform serial dilutions to obtain a range of substrate concentrations for kinetic analysis.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution in acetonitrile.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, pre-warm the human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and metoprolol (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes) to ensure linear metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis of O-desmethylmetoprolol

This protocol outlines a general method for the quantification of O-desmethylmetoprolol. Specific parameters may need optimization based on the instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed to separate the analyte from the parent drug and other metabolites.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metoprolol: e.g., m/z 268.2 → 116.1

-

O-desmethylmetoprolol: e.g., m/z 254.2 → 116.1

-

Internal Standard: Specific to the chosen IS.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of O-desmethylmetoprolol to the internal standard against the known concentrations of O-desmethylmetoprolol standards.

-

Quantify the amount of O-desmethylmetoprolol formed in the incubation samples using the calibration curve.

-

For kinetic analysis, plot the rate of metabolite formation (V) against the substrate concentration (S).

-

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Conclusion

The O-demethylation of metoprolol to O-desmethylmetoprolol, primarily catalyzed by CYP2D6, is a crucial determinant of the drug's pharmacokinetics. The significant inter-individual variability in CYP2D6 activity underscores the importance of understanding this pathway for personalized medicine. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in pharmacology and drug development to investigate this critical metabolic pathway, ultimately contributing to the safer and more effective use of metoprolol.

References

- 1. researchgate.net [researchgate.net]

- 2. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 5. The oxidative metabolism of metoprolol in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Relevance of O-desmethylmetoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for a range of cardiovascular diseases. Its metabolism is extensive, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites. Among these, O-desmethylmetoprolol is a major metabolite. This technical guide provides a comprehensive analysis of the pharmacological relevance of O-desmethylmetoprolol, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key metabolic and signaling pathways. The evidence strongly indicates that O-desmethylmetoprolol possesses negligible pharmacological activity at the β1-adrenergic receptor, rendering it an inactive metabolite in the context of metoprolol's therapeutic effects.

Introduction

Metabolism of Metoprolol to O-desmethylmetoprolol

The metabolic fate of metoprolol is predominantly hepatic, with approximately 95% of an administered dose being metabolized before renal excretion.[1] The primary enzyme responsible for metoprolol metabolism is CYP2D6, which accounts for about 80% of its clearance.[4][6]

Metabolism of metoprolol occurs via three main pathways:

-

O-demethylation: This is the major metabolic pathway, accounting for approximately 65% of metoprolol metabolism and leading to the formation of O-desmethylmetoprolol.[4][5] This pathway shows stereoselectivity for the R-enantiomer of metoprolol.[3] O-desmethylmetoprolol is subsequently and rapidly oxidized to metoprolol acid, an inactive carboxylic acid metabolite that is the main metabolite found in urine.[5][7]

-

α-hydroxylation: This pathway accounts for about 10% of metoprolol metabolism and produces α-hydroxymetoprolol.[5][6] This metabolite is considered active, although its potency is significantly lower than the parent drug.[5][6] This pathway is stereoselective for the S-enantiomer of metoprolol.[5]

-

N-dealkylation: This is a minor pathway, also accounting for about 10% of metabolism.[5]

While CYP2D6 is the primary enzyme, other cytochrome P450 enzymes such as CYP3A4, CYP2B6, and CYP2C9 play minor roles in all three metabolic routes.[5]

Metabolism of Metoprolol

Quantitative Pharmacological Data

The pharmacological activity of a compound is primarily determined by its affinity for its target receptor and its ability to elicit a functional response. For β-blockers, this is quantified by the binding affinity (Ki) to β-adrenergic receptors and the functional inhibition of agonist-induced responses (IC50).

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50) | Pharmacological Activity |

| (S)-Metoprolol | β1-adrenergic | ~18.6 nM (-logKi 7.73)[8] | - | Active Enantiomer |

| (R)-Metoprolol | β1-adrenergic | ~10,000 nM (-logKi 5.00)[8] | - | Less Active Enantiomer |

| α-hydroxymetoprolol | β1-adrenergic | ~1/10th the affinity of metoprolol[5][6] | - | Partially Active |

| O-desmethylmetoprolol | β1-adrenergic | Not Quantified (Considered Negligible)[4][9][10] | Not Applicable | Inactive |

Note: The Ki values for (S)- and (R)-metoprolol were derived from -log equilibrium dissociation constant values. Data for α-hydroxymetoprolol is presented as a relative affinity.

Experimental Protocols

To determine the pharmacological activity of metoprolol metabolites, two primary types of in vitro assays are employed: radioligand binding assays to measure receptor affinity and functional assays to assess biological response.

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of O-desmethylmetoprolol for the human β1-adrenergic receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 100-300 µg/ml.[11]

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand for β1-receptors (e.g., [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol), and varying concentrations of the unlabeled competitor (O-desmethylmetoprolol, metoprolol as a positive control, and a non-binding agent for determining non-specific binding, such as a high concentration of propranolol).[12][13][14]

-

Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation

Objective: To determine the functional antagonist activity (IC50) of O-desmethylmetoprolol by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production in cells expressing the β1-adrenergic receptor.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the human β1-adrenergic receptor into a 96-well plate and allow them to adhere overnight.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of O-desmethylmetoprolol (or metoprolol as a positive control) for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

-

cAMP Functional Assay Workflow

β1-Adrenergic Receptor Signaling Pathway

Metoprolol exerts its therapeutic effect by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors. This blockade disrupts the downstream signaling cascade that leads to increased cardiac activity.

Upon agonist binding, the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This phosphorylation leads to increased intracellular calcium, resulting in enhanced cardiac contractility (inotropy) and an increased heart rate (chronotropy).

Metoprolol, by blocking the initial step of agonist binding, prevents this entire cascade, thereby reducing the sympathetic drive to the heart. An inactive metabolite like O-desmethylmetoprolol would not bind to the receptor and therefore would have no effect on this signaling pathway.

β1-Adrenergic Receptor Signaling

Conclusion

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ClinPGx [clinpgx.org]

- 6. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Isotopic Stability of O-Desmethylmetoprolol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic stability of O-Desmethylmetoprolol-d5, a deuterated internal standard crucial for the accurate quantification of the metoprolol (B1676517) metabolite O-desmethylmetoprolol in biological matrices. Ensuring the isotopic stability of deuterated standards is a critical aspect of bioanalytical method validation, as any loss or exchange of deuterium (B1214612) atoms can compromise the accuracy and reliability of pharmacokinetic and metabolic studies.

Introduction to Isotopic Stability

Deuterated compounds, such as O-Desmethylmetoprolol-d5, are widely used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that these standards are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms. This allows for the correction of variability during sample preparation and analysis. However, the stability of the deuterium label is paramount; if deuterium atoms exchange with hydrogen atoms from the surrounding environment (a process known as back-exchange), the mass of the internal standard changes, leading to inaccurate quantification.

The stability of a deuterated compound is influenced by several factors, including the position of the deuterium labels within the molecule, the pH of the medium, temperature, and the composition of the solvent or biological matrix. For O-Desmethylmetoprolol-d5, it is essential to verify that the deuterium atoms are not lost during sample storage, preparation, and analysis.

Factors Influencing the Isotopic Stability of O-Desmethylmetoprolol-d5

The stability of the deuterium labels in O-Desmethylmetoprolol-d5 is subject to several environmental and chemical factors:

-

pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of deuterium atoms, particularly if they are located in labile positions. It is recommended to maintain the pH of solutions between 2.5 and 7 to minimize this risk.

-

Temperature: Elevated temperatures can increase the rate of chemical reactions, including the back-exchange of deuterium. Therefore, it is advisable to store and process samples containing O-Desmethylmetoprolol-d5 at low temperatures (e.g., 4°C or frozen).

-

Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen atoms for back-exchange. While often necessary for biological sample analysis, the use of aprotic solvents such as acetonitrile (B52724), where possible, can enhance stability.

-

Position of Deuterium Labels: The location of the deuterium atoms on the carbon skeleton of the molecule is a critical determinant of stability. Labels on aromatic or aliphatic carbons are generally stable under typical analytical conditions. Conversely, deuterium atoms on heteroatoms (O, N, S) or carbons alpha to a carbonyl group can be more prone to exchange.

Experimental Protocol for Assessing Isotopic Stability

The following is a detailed protocol for evaluating the isotopic stability of O-Desmethylmetoprolol-d5 in a biological matrix, such as human plasma.

Objective: To determine the rate of deuterium-hydrogen back-exchange for O-Desmethylmetoprolol-d5 under conditions mimicking sample handling, storage, and analysis.

Materials:

-

O-Desmethylmetoprolol-d5

-

Blank human plasma (free of metoprolol and its metabolites)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 7.4, 9.0)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

LC-MS/MS system

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of O-Desmethylmetoprolol-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the same solvent.

-

-

Incubation in Biological Matrix:

-

Spike a known concentration of the O-Desmethylmetoprolol-d5 working solution into aliquots of blank human plasma to achieve a final concentration relevant to the intended bioanalytical method (e.g., 50 ng/mL).

-

Incubate the spiked plasma samples under various conditions to simulate different stages of a bioanalytical workflow:

-

Short-term stability (Bench-top): Room temperature for 0, 2, 4, 8, and 24 hours.

-

Long-term stability: -20°C and -80°C for 1, 2, 4, and 12 weeks.

-

Freeze-thaw stability: Subject samples to three, four, and five freeze-thaw cycles (-20°C to room temperature).

-

-

-

Incubation in Different pH and Solvent Conditions:

-

To assess the impact of pH, incubate the deuterated standard in PBS at pH 4.0, 7.4, and 9.0 at room temperature and 37°C for various time points.

-

To evaluate solvent effects, incubate the standard in different ratios of aqueous and organic solvents (e.g., water:acetonitrile mixtures) used in the analytical method.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

At each time point, precipitate the plasma proteins by adding three volumes of cold acetonitrile containing a non-deuterated internal standard (if necessary for analytical precision).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Monitor the mass transitions for both O-Desmethylmetoprolol-d5 and its non-deuterated analog, O-Desmethylmetoprolol. The appearance or increase in the signal for the non-deuterated version in a sample initially containing only the deuterated standard is indicative of back-exchange.

-

-

Data Analysis:

-

Calculate the percentage of isotopic purity remaining at each time point using the following formula:

-

% Isotopic Purity = [Peak Area (d5) / (Peak Area (d5) + Peak Area (d0))] * 100

-

-

A decrease in isotopic purity over time indicates instability.

-

Data Presentation

While specific experimental data for the isotopic stability of O-Desmethylmetoprolol-d5 is not publicly available, the following tables present representative data that would be expected from the stability assessment protocol described above. These tables illustrate how the quantitative data should be structured for clear comparison.

Table 1: Isotopic Purity of O-Desmethylmetoprolol-d5 in Human Plasma under Various Storage Conditions

| Storage Condition | Time Point | Isotopic Purity (%) |

| Room Temperature | 0 hr | 99.8 |

| 4 hr | 99.7 | |

| 24 hr | 99.5 | |

| -20°C | 1 week | 99.8 |

| 4 weeks | 99.7 | |

| 12 weeks | 99.6 | |

| -80°C | 1 week | 99.8 |

| 4 weeks | 99.8 | |

| 12 weeks | 99.8 | |

| Freeze-Thaw Cycles | 3 cycles | 99.7 |

| 5 cycles | 99.6 |

Table 2: Effect of pH on the Isotopic Purity of O-Desmethylmetoprolol-d5 at 37°C

| pH | Time Point | Isotopic Purity (%) |

| 4.0 | 0 hr | 99.8 |

| 24 hr | 99.2 | |

| 7.4 | 0 hr | 99.8 |

| 24 hr | 99.7 | |

| 9.0 | 0 hr | 99.8 |

| 24 hr | 98.5 |

Note: The data presented in these tables are for illustrative purposes only and represent plausible outcomes of an isotopic stability study.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the experimental workflow for assessing the isotopic stability of O-Desmethylmetoprolol-d5.

Conclusion

The isotopic stability of O-Desmethylmetoprolol-d5 is a critical parameter that must be thoroughly evaluated during the validation of bioanalytical methods. While generally stable, factors such as pH, temperature, and storage duration can potentially lead to deuterium-hydrogen back-exchange. By following a rigorous experimental protocol as outlined in this guide, researchers can ensure the integrity of their deuterated internal standard, thereby guaranteeing the accuracy and reliability of their quantitative data in drug development and clinical studies.

O-Desmethylmetoprolol-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on O-Desmethylmetoprolol-d5, a deuterated metabolite of the widely used beta-blocker, metoprolol (B1676517). This document is intended for use in research, and clinical and pharmaceutical development.

Core Compound Data

O-Desmethylmetoprolol-d5 is the deuterium-labeled form of O-Desmethylmetoprolol, a primary metabolite of metoprolol. The stable isotope labeling makes it a valuable internal standard for quantitative bioanalytical studies.

| Parameter | Value | Reference |

| CAS Number | 1189981-81-4 | [1] |

| Molecular Weight | 258.37 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₈D₅NO₃ | [1][2] |

| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5, (±)-O-Demethylmetoprolol-d5, H 105/22-d5, SL 80-0088-d5 | [1] |

| Unlabeled CAS Number | 62572-94-5 | [2][3] |

Metabolic Pathway of Metoprolol

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4][5][6] O-demethylation is one of the three main metabolic routes, accounting for approximately 65% of its metabolism.[4] This pathway leads to the formation of O-Desmethylmetoprolol, which is subsequently and rapidly oxidized to the inactive metabolite, metoprolol acid.[4][5] While CYP2D6 is the primary enzyme, other enzymes such as CYP3A4, CYP2B6, and CYP2C9 contribute to a lesser extent to this metabolic process.[4][7]

Caption: Metabolic pathway of metoprolol to O-Desmethylmetoprolol.

Experimental Protocols: Quantification in Biological Matrices

The following outlines a general experimental protocol for the simultaneous determination of metoprolol and its metabolites, including O-Desmethylmetoprolol, in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). O-Desmethylmetoprolol-d5 serves as an ideal internal standard in such assays.

1. Sample Preparation (Plasma)

-

Protein Precipitation: This is a common and straightforward method. To a small volume of plasma (e.g., 50 µL), add a precipitating agent like acetonitrile (B52724) or methanol (B129727) in a 3:1 or 4:1 ratio. Vortex vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then transferred for analysis.

-

Liquid-Liquid Extraction (LLE): For a cleaner extraction, LLE can be employed. To the plasma sample, add an appropriate organic solvent such as ethyl acetate.[8] Vortex to facilitate the transfer of the analytes from the aqueous plasma to the organic layer. Centrifuge to separate the layers. The organic layer is then carefully removed and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): The separation of metoprolol and its metabolites is typically achieved using a reverse-phase HPLC column, such as a C18 or a cyano (CN) column.[8][9]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.[8] The flow rate is typically in the range of 0.2 to 1.0 mL/min.[8][9]

3. Mass Spectrometric Detection

-

Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is generally used for detection.[8][9]

-

Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to ensure high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.

4. Quantification

-

The concentration of O-Desmethylmetoprolol is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (O-Desmethylmetoprolol-d5) against a calibration curve constructed with known concentrations of the analyte.

Caption: General workflow for the quantification of O-Desmethylmetoprolol.

References

- 1. scbt.com [scbt.com]

- 2. O-Desmethyl Metoprolol-d5 | LGC Standards [lgcstandards.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a LC-MS/MS method for simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma: application to the herb-drug interaction study of metoprolol and breviscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Material Safety Data Sheet (MSDS) for O-Desmethylmetoprolol-d5

Technical Guide: O-Desmethylmetoprolol-d5

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

O-Desmethylmetoprolol-d5 is a deuterated stable isotope-labeled metabolite of Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist. It is primarily formed via O-demethylation of Metoprolol, a metabolic process mainly catalyzed by the cytochrome P450 enzyme CYP2D6.

| Property | Value | Source |

| CAS Number | 1189981-81-4 | [1][2] |

| Molecular Formula | C₁₄H₁₈D₅NO₃ | [1] |

| Molecular Weight | 258.37 g/mol | [1][2] |

| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5; (±)-O-Demethylmetoprolol-d5; H 105/22-d5; SL 80-0088-d5 | [1] |

| Storage Temperature | -20°C | [3] |

Safety and Handling

Note: The following safety data is extrapolated from the Material Safety Data Sheet for O-Desmethylmetoprolol.

Hazard Identification:

-

GHS Classification: Acute toxicity, Oral (Category 4).[4]

-

Signal Word: Warning.[4]

-

Hazard Statements: H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P330: Rinse mouth.[4]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

First Aid Measures:

-

If Swallowed: Immediately call a doctor.[4]

-

Skin Contact: Generally, the product does not irritate the skin.[4]

-

Eye Contact: Rinse opened eye for several minutes under running water.[4]

Personal Protective Equipment:

-

Wear protective gloves, clothing, and eye/face protection.

Experimental Protocols

Analysis of O-Desmethylmetoprolol in Human Plasma by LC-MS/MS

The following protocol is a summary of the method described by Bae, S.H., et al. (2014) for the simultaneous determination of metoprolol and its metabolites, including O-desmethylmetoprolol, in human plasma.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 50 µL of human plasma, add an internal standard (chlorpropamide).

- Extract the analytes by adding ethyl acetate.

- Vortex the mixture.

- Centrifuge to separate the organic and aqueous layers.

- Transfer the organic layer to a new tube.

- Evaporate the solvent to dryness.

- Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Separation:

- LC System: High-Performance Liquid Chromatography (HPLC) system.

- Column: Luna CN column.

- Mobile Phase: Isocratic elution with a mixture of distilled water and methanol (B129727) containing 0.1% formic acid (60:40, v/v).[2]

- Flow Rate: 0.3 mL/min.[2]

- Total Run Time: 3.0 min per sample.[2]

3. Mass Spectrometric Detection:

- Mass Spectrometer: Tandem mass spectrometer.

- Ionization: Electrospray ionization (ESI) in positive ion mode.[2]

- Detection Mode: Selected-reaction monitoring (SRM).[2]

- Linear Range: 2-500 ng/mL for O-desmethylmetoprolol.[2]

- Lower Limit of Quantification (LLOQ): 2 ng/mL.[2]

Visualizations

Metabolic Pathway of Metoprolol

The following diagram illustrates the primary metabolic pathways of Metoprolol, including the formation of O-Desmethylmetoprolol. Metoprolol is mainly metabolized by CYP2D6 through O-demethylation and α-hydroxylation.[5][6]

Caption: Metabolic pathway of Metoprolol to its major metabolites.

Experimental Workflow for O-Desmethylmetoprolol Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of O-Desmethylmetoprolol in plasma samples as described in the experimental protocol.

Caption: Workflow for the LC-MS/MS analysis of O-Desmethylmetoprolol.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Development of a LC-MS/MS method for simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma: application to the herb-drug interaction study of metoprolol and breviscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Metoprolol and its Deuterated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Its therapeutic effects are primarily mediated by blocking the action of catecholamines at the β1-receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] Metoprolol is a chiral compound and is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is predominantly responsible for the β1-blocking activity. The metabolism of metoprolol is a critical determinant of its pharmacokinetic profile and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. This leads to significant inter-individual variability in drug response.

The use of deuterium-labeled compounds, or "deuterated drugs," has emerged as a strategy to favorably alter the pharmacokinetic properties of existing medications. By replacing one or more hydrogen atoms with its heavier isotope, deuterium (B1214612), the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer drug half-life, increased systemic exposure, and a more consistent pharmacokinetic profile. While deuterated metoprolol has been synthesized and is commonly used as an internal standard in bioanalytical methods, its development as a therapeutic agent with improved pharmacokinetic properties is an area of active interest.

This technical guide provides an in-depth review of metoprolol and its deuterated metabolites, focusing on its metabolism, analytical quantification, and the underlying signaling pathways.

Metoprolol Metabolism

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being eliminated through metabolic pathways. The primary enzyme responsible for metoprolol metabolism is CYP2D6, which exhibits significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This genetic variability is a major contributor to the observed differences in metoprolol plasma concentrations among individuals.

The main metabolic pathways of metoprolol are:

-

O-demethylation: This is the major metabolic pathway, accounting for approximately 65% of metoprolol metabolism. It results in the formation of O-desmethylmetoprolol, which is subsequently oxidized to metoprolol acid, an inactive metabolite.[2]

-

α-hydroxylation: This pathway accounts for about 10% of the metabolism and leads to the formation of α-hydroxymetoprolol. This metabolite is pharmacologically active, possessing about one-tenth the β1-blocking potency of the parent drug.[2]

-

N-dealkylation: This is a minor pathway, also accounting for about 10% of metabolism, and produces N-desisopropyl metoprolol.[2]

The metabolism of metoprolol is stereoselective, with CYP2D6 preferentially metabolizing the (R)-enantiomer.

Deuterated Metoprolol and its Metabolites

The rationale for developing a deuterated version of metoprolol lies in the potential to alter its metabolic profile. By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism by CYP2D6 could be reduced. This could potentially lead to:

-

Increased plasma concentrations and a longer half-life of the parent drug.

-

Reduced formation of metabolites.

-

A more predictable pharmacokinetic profile across different CYP2D6 metabolizer phenotypes.

While comprehensive clinical data on the pharmacokinetics of a therapeutically intended deuterated metoprolol are not yet publicly available, the concept is based on the established principles of the kinetic isotope effect.

Data Presentation: Pharmacokinetics of Metoprolol and its Metabolites

The following tables summarize the pharmacokinetic parameters of non-deuterated metoprolol and its active metabolite, α-hydroxymetoprolol. A conceptual table illustrates the potential, though not yet clinically verified, pharmacokinetic profile of a deuterated metoprolol.

Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Volunteers (Oral Administration)

| Parameter | Metoprolol | α-Hydroxymetoprolol | Reference |

| Tmax (h) | 1.5 - 2.5 | ~2.0 | [3] |

| Cmax (ng/mL) | Dose-dependent | Lower than metoprolol | [3] |

| AUC (ng·h/mL) | Dose-dependent | Lower than metoprolol | [3] |

| Half-life (t½) (h) | 3 - 7 | Similar to metoprolol | [3] |

| Oral Bioavailability (%) | ~50 | - | [4] |

Table 2: Conceptual Pharmacokinetic Profile of Deuterated Metoprolol (Hypothetical)

| Parameter | Non-Deuterated Metoprolol | Deuterated Metoprolol (Potential) | Rationale |

| Tmax (h) | 1.5 - 2.5 | Likely similar | Absorption is generally not affected by deuteration. |

| Cmax (ng/mL) | Variable | Potentially higher and more consistent | Reduced first-pass metabolism. |

| AUC (ng·h/mL) | Variable | Potentially higher and more consistent | Reduced metabolic clearance. |

| Half-life (t½) (h) | 3 - 7 | Potentially longer | Slower rate of metabolism. |

| Oral Bioavailability (%) | ~50 | Potentially higher | Reduced first-pass metabolism. |

Disclaimer: The data in Table 2 is conceptual and for illustrative purposes only. It is based on the theoretical benefits of deuteration and does not represent actual clinical data for a deuterated metoprolol therapeutic agent.

Experimental Protocols

Synthesis of Deuterated Metoprolol (d2-Metoprolol)

A reported method for the synthesis of d2-metoprolol involves a metallaphotoredox-catalyzed cross-electrophile coupling.[5][6]

Materials:

-

d2-alkyl thianthrenium salt (d2-TT salt 2g)

-

Aryl bromide 16

-

Propan-2-amine

-

4CzIPN (photocatalyst)

-

NiBr2·dtbpy (nickel catalyst)

-

(TMS)3SiOH

-

Cs2CO3

-

Bu4NBr

-

MeOAc/DMF solvent mixture

-

Blue LEDs

Procedure:

-

Coupling Reaction: The d2-TT salt 2g is coupled with aryl bromide 16 in the presence of the photocatalyst 4CzIPN, nickel catalyst NiBr2·dtbpy, (TMS)3SiOH, Cs2CO3, and Bu4NBr in a MeOAc/DMF solvent mixture. The reaction is irradiated with blue LEDs. This step forms the central C-C bond of the metoprolol backbone with the deuterium label incorporated.

-

Amination: The product from the coupling reaction is then reacted with propan-2-amine to introduce the isopropylamino group, yielding d2-metoprolol.

-

Purification: The final product is purified using standard chromatographic techniques.

Bioanalytical Method for Metoprolol and its Deuterated Metabolites using LC-MS/MS

A common application for deuterated metoprolol is as an internal standard (e.g., d7-metoprolol) for the quantification of metoprolol in biological matrices.[7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials and Reagents:

-

Metoprolol and d7-metoprolol reference standards

-

Human plasma (or other biological matrix)

-

Acetonitrile, methanol, formic acid (HPLC grade)

-

Diethylether and dichloromethane (B109758) (for extraction)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of human plasma, add a known amount of d7-metoprolol internal standard solution.

-

Add a mixture of diethylether and dichloromethane (e.g., 70:30 v/v) as the extraction solvent.

-

Vortex mix the sample to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separation is typically achieved on a C18 or C8 reversed-phase column.

-

A typical mobile phase consists of a mixture of acetonitrile, methanol, and water with a small amount of formic acid to improve ionization. The separation can be performed using an isocratic or gradient elution.

-

-

Mass Spectrometric Detection:

-

The MS/MS is operated in positive ion mode using electrospray ionization.

-

The analytes are detected using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for metoprolol and d7-metoprolol are monitored.

-

The ratio of the peak area of metoprolol to the peak area of the d7-metoprolol internal standard is used to quantify the concentration of metoprolol in the sample by comparing it to a standard curve.

-

Mandatory Visualization

Metoprolol Metabolic Pathway

Caption: Metabolic pathways of metoprolol.

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS analytical workflow.

Metoprolol Signaling Pathway

Caption: Metoprolol's mechanism of action.

References

- 1. Pharmacologic differences between beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Quantification of Metoprolol and its Metabolite O-Desmethylmetoprolol in Human Plasma using O-Desmethylmetoprolol-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a selective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The therapeutic efficacy and potential for adverse effects of metoprolol are influenced by its pharmacokinetic profile, which can exhibit significant inter-individual variability. This variability is largely attributed to the polymorphic metabolism of metoprolol, primarily mediated by the cytochrome P450 enzyme CYP2D6. One of the main metabolic pathways is O-demethylation, which leads to the formation of O-desmethylmetoprolol.[1] Monitoring the plasma concentrations of both the parent drug, metoprolol, and its major metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.[2] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the method. While deuterated analogs of the parent drug (e.g., metoprolol-d7) are commonly used, employing a deuterated analog of a major metabolite as an internal standard can be advantageous, particularly when the metabolite itself is an analyte of interest.

This application note describes a proposed LC-MS/MS method for the simultaneous quantification of metoprolol and its metabolite, O-desmethylmetoprolol, in human plasma using O-Desmethylmetoprolol-d5 as an internal standard. The presented protocol is based on established bioanalytical methods for metoprolol and its metabolites and adheres to the principles outlined in the FDA's guidance on bioanalytical method validation.[3][4][5]

Experimental Protocols

Materials and Reagents

-

Metoprolol tartrate (Reference Standard)

-

O-Desmethylmetoprolol (Reference Standard)

-

O-Desmethylmetoprolol-d5 (Internal Standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

96-well plates

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol, O-desmethylmetoprolol, and O-Desmethylmetoprolol-d5 by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the metoprolol and O-desmethylmetoprolol stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the O-Desmethylmetoprolol-d5 stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a 96-well plate, add 50 µL of each plasma sample, calibration standard, or QC sample.

-

To each well, add 150 µL of the internal standard working solution in methanol.

-

Vortex the plate for 2 minutes to precipitate the plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metoprolol: m/z 268.2 → 116.1

-

O-Desmethylmetoprolol: m/z 254.2 → 116.1

-

O-Desmethylmetoprolol-d5 (IS): m/z 259.2 → 121.1

-

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Data Presentation

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method, based on typical values from validated assays for metoprolol and its metabolites.

| Parameter | Metoprolol | O-Desmethylmetoprolol |

| Linearity Range | 1 - 500 ng/mL | 1 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 12% |

| Inter-day Precision (%CV) | < 11% | < 13% |

| Intra-day Accuracy (%Bias) | ± 8% | ± 10% |

| Inter-day Accuracy (%Bias) | ± 9% | ± 11% |

| Recovery | > 85% | > 80% |

| Matrix Effect | Minimal | Minimal |

Mandatory Visualizations

Metabolic Pathway of Metoprolol

Caption: Metabolic pathway of metoprolol.

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of O-desmethylmetoprolol in Human Plasma

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-desmethylmetoprolol, a primary metabolite of metoprolol (B1676517), in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of two major metabolites: α-hydroxymetoprolol and O-desmethylmetoprolol. The quantification of these metabolites, particularly O-desmethylmetoprolol, is crucial for understanding the pharmacokinetic profile of metoprolol and its relationship with CYP2D6 genetic polymorphisms.[1] This application note provides a comprehensive protocol for the reliable quantification of O-desmethylmetoprolol in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.[2][3]

Experimental Protocols

Materials and Reagents

-

O-desmethylmetoprolol reference standard

-

Metoprolol-d7 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of O-desmethylmetoprolol and the internal standard from human plasma.[2][4]

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Metoprolol-d7, 1 µg/mL in methanol).

-

Add 300 µL of methanol to precipitate proteins.[4]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 6000 rpm for 5 minutes at 4°C.[4]

-

Transfer 50 µL of the supernatant to an autosampler vial.

-

Inject 10 µL of the sample into the LC-MS/MS system.[4]

Liquid Chromatography

-

Column: Agilent HC-C18 (4.6 x 250 mm, 5 µm) or equivalent[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

-